2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole
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Overview
Description
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole is a synthetic organic compound with the molecular formula C7H11N3O4S. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylimidazole to introduce the nitro group at the 5-position. This is followed by the alkylation of the imidazole ring with 2-(methylsulfonyl)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 2-methyl-1-[2-(methylamino)ethyl]-5-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The biological activity of 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions and enzymes, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[2-(methylsulfonyl)ethyl]-4-nitro-1H-imidazole
- 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-chloro-1H-imidazole
- 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-bromo-1H-imidazole
Uniqueness
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole is unique due to the specific positioning of the nitro group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the methylsulfonyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
19387-94-1 |
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Molecular Formula |
C7H11N3O4S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
2-methyl-1-(2-methylsulfonylethyl)-5-nitroimidazole |
InChI |
InChI=1S/C7H11N3O4S/c1-6-8-5-7(10(11)12)9(6)3-4-15(2,13)14/h5H,3-4H2,1-2H3 |
InChI Key |
ILCSAOJBPVRPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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